molecular formula C22H22F3N3O4S B11441141 Dimethyl 2-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate

Dimethyl 2-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B11441141
M. Wt: 481.5 g/mol
InChI Key: NXUNCCPABRBSEQ-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a benzene dicarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of a trifluoromethyl group, piperazine ring, and benzene dicarboxylate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C22H22F3N3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

dimethyl 2-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H22F3N3O4S/c1-31-19(29)14-6-7-17(20(30)32-2)18(12-14)26-21(33)28-10-8-27(9-11-28)16-5-3-4-15(13-16)22(23,24)25/h3-7,12-13H,8-11H2,1-2H3,(H,26,33)

InChI Key

NXUNCCPABRBSEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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